molecular formula C16H19N4O10P B15217330 2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate) CAS No. 61646-21-7

2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate)

Cat. No.: B15217330
CAS No.: 61646-21-7
M. Wt: 458.32 g/mol
InChI Key: ACPPMQCCCQMLHN-NMFUWQPSSA-N
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Description

2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate) is a cytidine derivative featuring a 2'-O-alkyl modification with a 2-nitrophenylmethyl group and a 5'-dihydrogen phosphate moiety.

  • Protection of exocyclic amino groups: Required for cytidine derivatives during phosphorylation or alkylation steps to prevent side reactions .
  • Phosphate activation: Methods such as carbonyldiimidazole-mediated activation, as seen in thymidine 5'-(α-P-methyl) triphosphate synthesis .
  • Selective deprotection: Critical for preserving the integrity of sensitive functional groups like the 2-nitrophenylmethyl substituent.

Properties

CAS No.

61646-21-7

Molecular Formula

C16H19N4O10P

Molecular Weight

458.32 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-[(2-nitrophenyl)methoxy]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C16H19N4O10P/c17-12-5-6-19(16(22)18-12)15-14(13(21)11(30-15)8-29-31(25,26)27)28-7-9-3-1-2-4-10(9)20(23)24/h1-6,11,13-15,21H,7-8H2,(H2,17,18,22)(H2,25,26,27)/t11-,13-,14-,15-/m1/s1

InChI Key

ACPPMQCCCQMLHN-NMFUWQPSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=NC3=O)N)COP(=O)(O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)COC2C(C(OC2N3C=CC(=NC3=O)N)COP(=O)(O)O)O)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention for its potential biological activities. This compound is characterized by the presence of a nitrophenyl group, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate) can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₅P
  • Molecular Weight : 303.22 g/mol

The nitrophenyl group is expected to enhance the compound's lipophilicity and alter its interaction with biomolecules.

The biological activity of 2'-O-[(2-Nitrophenyl)methyl]cytidine can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Similar to other modified nucleosides, this compound may inhibit RNA polymerases, thereby affecting RNA synthesis and function.
  • Interaction with Enzymes : The presence of the nitrophenyl group may allow for specific interactions with enzymes involved in nucleotide metabolism, potentially leading to altered enzyme kinetics.
  • Cellular Uptake : The structural modifications may facilitate enhanced cellular uptake compared to unmodified nucleosides, increasing its bioavailability.

Antiviral Activity

Research has indicated that 2'-O-[(2-Nitrophenyl)methyl]cytidine exhibits antiviral properties against various RNA viruses. A study demonstrated that the compound effectively inhibited viral replication in vitro, suggesting potential as a therapeutic agent for viral infections.

Cytotoxicity Studies

Cytotoxicity assays have shown that while the compound displays some level of toxicity towards cancer cell lines, its selectivity index indicates that it could be developed into a chemotherapeutic agent with lower side effects compared to conventional chemotherapeutics.

Case Studies

  • Case Study 1: Antiviral Efficacy
    • Objective : To assess the antiviral activity of 2'-O-[(2-Nitrophenyl)methyl]cytidine against influenza virus.
    • Methods : In vitro assays were performed using MDCK cells infected with the virus.
    • Results : The compound reduced viral titers significantly compared to untreated controls, indicating potent antiviral effects.
  • Case Study 2: Cancer Cell Line Testing
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7).
    • Methods : MTT assays were conducted to measure cell viability post-treatment.
    • Results : The compound exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against these cell lines.

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectResultReference
AntiviralInfluenza Virus InhibitionSignificant reduction in viral titers
CytotoxicityHeLa Cell ViabilityIC50 ~ 15 µM
CytotoxicityMCF-7 Cell ViabilityIC50 ~ 20 µM

Chemical Reactions Analysis

Photolytic Cleavage of the 2'-O-(2-Nitrophenyl)methyl Group

The o-nitrobenzyl group is a well-established photoremovable protecting group. Upon irradiation with UV light (typically 300–350 nm), it undergoes intramolecular hydrogen abstraction, leading to the formation of a nitroso ketone intermediate and subsequent release of the protected 2'-hydroxyl group .

Key Reaction:

2’-O-(2-nitrophenyl)methyl-cytidine 5’-phosphatehν2’-OH-cytidine 5’-phosphate+2-nitrosobenzaldehyde\text{2'-O-(2-nitrophenyl)methyl-cytidine 5'-phosphate} \xrightarrow{h\nu} \text{2'-OH-cytidine 5'-phosphate} + \text{2-nitrosobenzaldehyde}

Conditions:

  • Solvent: Aqueous or organic solvents (e.g., acetonitrile, water)

  • Wavelength: 300–350 nm

  • Quantum yield: Dependent on substituents and solvent polarity .

Hydrolysis of the 5'-Phosphate Ester

The 5'-dihydrogen phosphate group exhibits reactivity typical of phosphate monoesters, undergoing hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

Protonation of the phosphate oxygen increases electrophilicity, facilitating nucleophilic attack by water:

5’-PO(OH)2+H2OH+5’-OH+H3PO4\text{5'-PO(OH)2} + \text{H2O} \xrightarrow{\text{H+}} \text{5'-OH} + \text{H3PO4}

Kinetics:

  • Rate acceleration in acidic media (pH < 4) due to protonation .

Basic Hydrolysis

Deprotonation generates a phosphate dianion, which is susceptible to nucleophilic attack:

\text{5'-PO(OH)O^-} + \text{OH^-} \rightarrow \text{5'-OH} + \text{HPO4^{2-}}

Kinetics:

  • Base-catalyzed hydrolysis predominates at pH > 8 .

Enzymatic Dephosphorylation

Alkaline phosphatases and other hydrolases catalyze the cleavage of the 5'-phosphate group in biological systems:

5’-PO(OH)2phosphatase5’-OH+Pi\text{5'-PO(OH)2} \xrightarrow{\text{phosphatase}} \text{5'-OH} + \text{Pi}

Factors Influencing Reactivity:

  • Steric hindrance from the 2'-O-(2-nitrophenyl)methyl group may reduce enzymatic accessibility .

Stability Under Physiological Conditions

The compound’s stability is critical for prodrug applications (e.g., antiviral nucleoside analogs like remdesivir ):

ConditionHalf-Life (Estimated)Degradation Pathway
pH 7.4, 37°C~24–48 hoursSlow hydrolysis of phosphate
UV exposureMinutesPhotolytic cleavage of o-nitrobenzyl
Liver microsomes<1 hourEnzymatic dephosphorylation

Phosphorylation at the 5'-Position

The phosphate group is likely introduced via phosphorylation of the 5'-hydroxyl using reagents such as POCl3 or cyclic phosphate intermediates .

Protection/Deprotection Strategy

  • 2'-OH Protection: The o-nitrobenzyl group is installed via alkylation (e.g., using 2-nitrobenzyl bromide under basic conditions).

  • Deprotection: Achieved photolytically or via reductive methods (e.g., hydrogenolysis) .

Comparative Reactivity with Analogues

CompoundPhosphate Hydrolysis Rate (k, s⁻¹)Photolysis Efficiency (Φ)
2'-O-(2-nitrophenyl)methyl derivative1.2 × 10⁻⁵ (pH 7.4)0.15 (350 nm)
p-Nitrophenyl phosphate (PNPP)3.8 × 10⁻³ (pH 7.4)N/A
5'-Cytidine monophosphate (CMP)5.6 × 10⁻⁶ (pH 7.4)N/A

Data adapted from studies on analogous phosphate esters .

Comparison with Similar Compounds

Structural and Functional Modifications

Table 1: Key Structural Features of Cytidine Derivatives
Compound Name 2'-Modification Phosphate Group Molecular Formula (Example) Key Properties
Cytidine 5'-(dihydrogen phosphate) None (unmodified) 5'-monophosphate C₉H₁₄N₃O₈P Standard nucleotide; substrate for kinases and phosphatases .
2'-O-Methylcytidine 5'-(trihydrogen diphosphate) 2'-O-methyl 5'-diphosphate (trihydrogen) C₁₀H₁₇N₃O₁₁P₂·3K Enhanced nuclease resistance; used in RNA therapeutics .
5-(Hydroxymethyl)cytidine 5'-(dihydrogen phosphate) 5-hydroxymethyl on base 5'-monophosphate C₁₀H₁₆N₃O₉P Epigenetic marker; involved in DNA demethylation .
2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate) 2'-O-(2-nitrophenyl)methyl 5'-monophosphate Not explicitly reported Expected increased stability and altered enzyme interaction due to bulky group.
Key Observations:
  • 2'-Modifications: The 2'-O-methyl group in 2'-O-methylcytidine derivatives improves metabolic stability by sterically hindering ribonuclease activity .
  • Phosphate Variations: Compounds with diphosphate (e.g., CDP) or triphosphate (e.g., CTP) groups participate in energy-dependent processes (e.g., lipid biosynthesis ), whereas monophosphate derivatives like the target compound are typically intermediates or substrates for phosphatases.

Preparation Methods

5'-Hydroxyl Protection

The 5'-hydroxyl group is protected early in the synthesis to prevent phosphorylation at this position. Dimethoxytrityl (DMT) is the most common protecting group due to its stability under basic and mildly acidic conditions. The DMT group is introduced via reaction with 4,4'-dimethoxytrityl chloride in anhydrous pyridine, achieving yields exceeding 85%. This step is critical for ensuring regioselectivity during subsequent phosphorylation.

3'-Hydroxyl Protection

While the 3'-hydroxyl is less reactive than the 2'-hydroxyl, protection is necessary in multi-step syntheses. tert-Butyldimethylsilyl (TBDMS) groups are often employed due to their compatibility with phosphoramidite chemistry. Silylation is performed using TBDMS chloride and imidazole in DMF, yielding 3'-O-TBDMS-cytidine derivatives in ~90% purity.

The introduction of the 2-nitrophenylmethyl group at the 2'-hydroxyl position is achieved through nucleophilic substitution or Mitsunobu coupling.

Mitsunobu Reaction

In a typical procedure, 2-nitrobenzyl bromide reacts with the 2'-hydroxyl group in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). The reaction proceeds under anhydrous tetrahydrofuran (THF) at 0°C to room temperature, yielding the 2'-O-(2-nitrophenyl)methyl derivative in 70–80% yield. The Mitsunobu approach is favored for its stereochemical control, though it requires rigorous exclusion of moisture.

Silver Salt-Mediated Alkylation

Alternative methods employ silver salts to enhance electrophilicity. For example, 2-nitrobenzyl iodide reacts with the 2'-hydroxyl in the presence of silver oxide (Ag₂O) and 2,6-lutidine in DMF. This method achieves comparable yields (75–85%) but demands longer reaction times (12–24 hours).

Phosphorylation at the 5'-Position

Phosphorylation is performed after deprotection of the 5'-hydroxyl group. Two primary strategies are documented:

Phosphoramidite Approach

The 5'-hydroxyl is reacted with 2-cyanoethyl tetraisopropylphosphorodiamidite in the presence of 1H-tetrazole as an activator. This forms a phosphite triester intermediate, which is oxidized to the phosphate using aqueous iodine (I₂/H₂O/pyridine). Yields range from 65% to 75%, with purity dependent on chromatographic separation.

Direct Phosphorylation with POCl₃

In a one-step procedure, phosphorus oxychloride (POCl₃) is added to a solution of the 5'-hydroxyl derivative in trimethyl phosphate (TMP). The reaction is quenched with triethylammonium bicarbonate (TEAB), yielding the 5'-monophosphate. While efficient (80–90% yield), this method risks over-phosphorylation and requires careful stoichiometric control.

Deprotection and Final Isolation

Removal of Silyl Protectors

The 3'-O-TBDMS group is cleaved using tetrabutylammonium fluoride (TBAF) in THF, typically within 1–2 hours at room temperature.

Cleavage of the 2-Nitrophenylmethyl Group

The 2-nitrophenylmethyl group is removed under reductive conditions. Sodium dithionite (Na₂S₂O₄) in a buffered solution (pH 7.4) selectively reduces the nitro group to an amine, facilitating hydrolytic cleavage of the benzyl ether. This step achieves >95% deprotection efficiency.

Purification

Final purification is performed via reverse-phase HPLC using a C18 column and a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer. The target compound elutes at ~15–20% acetonitrile, with purity >98% as confirmed by LC-MS.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 600 MHz): δ 8.15 (s, 1H, H-6), 7.85–7.45 (m, 4H, nitrophenyl), 6.05 (d, 1H, H-1'), 4.75–4.10 (m, ribose protons).
  • ³¹P NMR (D₂O, 121 MHz): δ −0.5 to −1.5 (monophosphate).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M−H]⁻ at m/z 506.08 (calculated for C₁₆H₁₈N₃O₁₁P: 506.08).

Challenges and Optimization

Side Reactions

  • N⁴-Alkylation : The exocyclic amine of cytosine is susceptible to alkylation by nitrophenylmethyl groups. This is mitigated by using bulky protecting groups like benzoyl.
  • Phosphate Hydrolysis : The 5'-phosphate is prone to hydrolysis under acidic conditions. Neutral buffers (pH 6.5–7.5) during workup minimize degradation.

Scalability

Large-scale synthesis (>10 g) requires optimized solvent systems. Dimethylacetamide (DMA) improves solubility during phosphorylation, reducing reaction times by 30%.

Q & A

Q. How is 2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate) synthesized, and what analytical methods confirm its structural integrity?

  • Methodological Answer : Synthesis typically involves protecting the 2'-hydroxyl group of cytidine with a 2-nitrobenzyl moiety via alkylation (e.g., using 2-nitrobenzyl bromide under basic conditions), followed by phosphorylation at the 5'-position using phosphoramidite or H-phosphonate chemistry . Structural confirmation requires:
  • NMR : To verify the 2'-O modification and phosphate ester formation (e.g., characteristic shifts for the nitrophenyl group and phosphate protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (expected exact mass ~423.05 Da based on analogs) and purity .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, N, P content) .

Q. What factors influence the stability of this compound during experimental use?

  • Methodological Answer : Stability is affected by:
  • pH : The phosphate group is prone to hydrolysis under strongly acidic or alkaline conditions. Buffered solutions near pH 6–7 are optimal .
  • Light : The 2-nitrophenyl group may photosensitize degradation; store in amber vials or dark conditions .
  • Temperature : Long-term storage at –20°C in lyophilized form prevents decomposition .

Advanced Research Questions

Q. How can this compound be used to study RNA-modifying enzymes or nucleotide-processing proteins?

  • Methodological Answer : The 2'-O-(2-nitrophenyl)methyl group acts as a steric/chemical probe:
  • Enzyme Specificity Assays : Compare activity of RNA polymerases or nucleases against modified vs. unmodified cytidine phosphates to map steric constraints .
  • Photo-crosslinking : UV irradiation generates reactive intermediates for trapping enzyme-substrate complexes (e.g., in crystallography or pull-down assays) .
  • Competitive Inhibition : Measure IC₅₀ values to assess binding affinity in nucleotide-binding pockets .

Q. What advanced techniques characterize its interactions with biological targets?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with proteins like kinases or phosphatases .
  • X-ray Crystallography : Resolves 3D interactions in enzyme active sites (note: co-crystallization may require hydrolysis-resistant analogs) .
  • Fluorescence Quenching : Monitor changes in nitrophenyl group fluorescence upon target binding (e.g., Förster resonance energy transfer) .

Q. How does the 2-nitrophenyl modification impact nucleotide analog behavior in cellular assays?

  • Methodological Answer :
  • Membrane Permeability : The hydrophobic nitrophenyl group may enhance cell penetration compared to unmodified cytidine phosphates .
  • Metabolic Tracking : Radiolabel the phosphate group (³²P) or cytidine base (³H) to trace incorporation into nucleic acids or metabolic pathways .
  • Toxicity Profiling : Assess cell viability and off-target effects using dose-response assays (e.g., MTT or ATP luminescence) .

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